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Compound of Interest

Compound Name: SDU-071

Cat. No.: B12382603

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to SDU-071, more
accurately known as TS-071 or its generic name, Luseogliflozin. Due to the apparent lack of
direct, independent laboratory reproductions of the initial preclinical studies, this guide focuses
on the conceptual reproducibility of TS-071's effects through an examination of its clinical trial
data and comparisons with other drugs in the same class, the sodium-glucose cotransporter 2
(SGLT?2) inhibitors.

Overview of TS-071 (Luseogliflozin)

TS-071 is a potent and highly selective inhibitor of SGLT2. This transporter is primarily located
in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered
glucose from the urine back into the bloodstream. By inhibiting SGLT2, TS-071 promotes the
excretion of excess glucose in the urine, thereby lowering blood glucose levels. This
mechanism of action is independent of insulin secretion or action.

Clinical Efficacy and Safety of Luseogliflozin

Numerous clinical trials have evaluated the efficacy and safety of Luseogliflozin, primarily in
patients with type 2 diabetes mellitus. The findings from these studies provide a strong basis
for the conceptual reproducibility of its glucose-lowering effects.
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Glycemic Control, Body Weight, and Blood Pressure

The following table summarizes the key efficacy data from various clinical studies on
Luseogliflozin.
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Study/Analysis

Comparison

Key Efficacy
Findings

Citation

Phase I
Monotherapy

Luseogliflozin 2.5 mg

vs. Placebo (24

weeks)

HbAlc: -0.75%

difference vs. placebo.

Fasting Plasma
Glucose (FPG):
Significant reduction

vs. placebo.

Postprandial Plasma

Glucose (PPG):
Significant reduction
vs. placebo. Body

Weight: Significant

reduction vs. placebo.

[1]

Add-on to Metformin
(Caucasian

population)

Luseogliflozin (2.5,
5.0, 10.0 mg) vs.

Placebo (12 weeks)

HbAlc Reduction:

-0.25%, -0.36%, and

-0.45% for 2.5, 5.0,
and 10.0 mg doses,

respectively,

compared to placebo.

Body Weight:

Statistically significant

reductions in all

Luseogliflozin groups

compared to placebo.

[2](3]

Add-on to Various
Oral Antidiabetic
Drugs (Japanese

population)

Luseogliflozin vs.
Placebo (24 weeks,
double-blind)

HbAlc: -0.88%

difference vs. placebo.

At 52 weeks (open-
label), HbAlc
reduction from

baseline was -0.63%.

[4]

Meta-analysis of 10
RCTs

Luseogliflozin 2.5

mg/d vs. Placebo

HbAlc: Mean
Difference (MD)
-0.76%. Fasting
Glucose: MD -26.69

[5]
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mg/dl. Systolic Blood
Pressure: MD -4.19
mm Hg. Body Weight:
MD -1.61 kg.

Meta-analysis of 8 Luseogliflozin vs.

RCTs Control

HbAlc: MD -0.59%.
FPG: MD -16.01
mg/dL. PPG: MD
-36.63 mg/dL. Body
Weight: MD -1.66 kg.

Luseogliflozin vs.
DPP-4 inhibitors (52

weeks)

J-SELECT Study

A significantly higher
proportion of patients
in the Luseogliflozin
group (58.9%)
showed improvement
in = 3 of 5 endpoints
(HbA1c, weight,
eGFR, systolic blood
pressure, pulse rate)
compared to the DPP-
4i group (35.0%).

Safety Profile

Clinical studies have consistently demonstrated that Luseogliflozin is generally well-tolerated.

The most common adverse events are related to its mechanism of action, including an

increased risk of pollakiuria (frequent urination) and certain infections. The risk of hypoglycemia

with Luseogliflozin is low.

Comparison with Other SGLT2 Inhibitors

While direct head-to-head comparative trials between Luseogliflozin and other SGLT2 inhibitors

are limited, network meta-analyses provide indirect comparisons of their safety profiles.
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Comparison of SGLT2 L
Adverse Event o Citation
Inhibitors

Compared to placebo, a
significantly higher risk was

) ) observed with canagliflozin,
Reproductive Tract Infections

ertugliflozin, empagliflozin,
(RTIS) g pag

remogliflozin, dapagliflozin,
and sotagliflozin, but not with

luseogliflozin and ipragliflozin.

Remogliflozin and dapagliflozin
Urinary Tract Infections (UTIS) were associated with an

increased risk.

An increased risk was
Pollakiuria observed with dapagliflozin

and empagliflozin.

It is important to note that the absence of a statistically significant increased risk for
Luseogliflozin in this particular meta-analysis does not definitively prove a lower risk compared
to other SGLT2 inhibitors, and the need for direct comparative studies has been highlighted.

Experimental Protocols
Preclinical In Vitro and In Vivo Studies

The initial characterization of TS-071 involved a series of preclinical experiments to establish its
mechanism of action and efficacy in animal models. The methodologies for these key
experiments are detailed below.

In Vitro SGLT Inhibition Assay:

e Cell Lines: Chinese Hamster Ovary (CHO)-K1 cells stably expressing either human SGLT1
or SGLT2.

» Method: Measurement of the uptake of a radiolabeled glucose analog (e.g., 14C-a-methyl-D-
glucopyranoside) in the presence of varying concentrations of TS-071.
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e Outcome: Determination of the inhibitory concentration (IC50) of TS-071 for SGLT1 and
SGLT2 to assess potency and selectivity.

In Vivo Animal Studies:
e Animal Models:

o Normal Sprague-Dawley rats and Beagle dogs for assessing effects on urinary glucose

excretion.

o Zucker fatty rats (a model of type 2 diabetes) for evaluating effects on glucose tolerance

and urinary glucose excretion.
o Streptozotocin (STZ)-induced diabetic rats (a model of type 1 diabetes).
o db/db mice (a model of type 2 diabetes).
o Methodology:

o Urinary Glucose Excretion: Animals are administered single oral doses of TS-071 or
vehicle. Urine is collected over a specified period (e.g., 24 hours) and analyzed for
glucose concentration.

o Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are orally
administered TS-071 or vehicle, followed by an oral glucose load. Blood samples are
collected at various time points to measure plasma glucose and insulin levels.

o Blood Glucose Lowering Effect: In diabetic animal models, TS-071 or vehicle is
administered orally, and blood glucose levels are monitored over time.

Clinical Trial Protocol (General Overview)

The clinical development of Luseogliflozin has involved multiple Phase Ill, randomized, double-
blind, placebo-controlled trials. A general workflow for such a trial is as follows:

o Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control
(defined by a specific HbAlc range) despite diet and exercise, or on a stable dose of
metformin.
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e Study Design:

o Screening Period: To assess eligibility based on inclusion and exclusion criteria.

o Randomization: Eligible patients are randomly assigned to receive Luseogliflozin at
different doses (e.g., 2.5 mg, 5 mg, 10 mg) or a matching placebo, once daily.

o Treatment Period: A double-blind treatment phase of a specified duration (e.g., 12, 24, or
52 weeks).

o Follow-up: A period after the treatment phase to monitor for any long-term effects.

e Primary Endpoint: Change in HbAlc from baseline to the end of the treatment period.

e Secondary Endpoints:

o

Change in fasting plasma glucose.

[¢]

Change in postprandial glucose.

[¢]

Change in body weight.

[e]

Change in blood pressure.

o

Proportion of patients achieving a target HbAlc level.

o Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests
(hematology, blood chemistry, urinalysis), vital signs, and electrocardiograms.
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Caption: Mechanism of action of TS-071 (Luseogliflozin).
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Caption: Generalized workflow for a clinical trial of an SGLT2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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